molecular formula C18H20N3O4P B412111 2-Bis(phenylmethoxy)phosphoryl-3-imino-1-methylpyrazolidin-4-one

2-Bis(phenylmethoxy)phosphoryl-3-imino-1-methylpyrazolidin-4-one

Cat. No.: B412111
M. Wt: 373.3g/mol
InChI Key: SBYNZLHAEVJODY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bis(phenylmethoxy)phosphoryl-3-imino-1-methylpyrazolidin-4-one is a chemical compound with the molecular formula C18H20N3O4P and a molecular weight of 373.34 g/mol This compound is known for its unique structure, which includes a pyrazolidinyl ring, a phosphonate group, and benzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibenzyl 5-imino-2-methyl-4-oxo-1-pyrazolidinylphosphonate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a pyrazolidinone derivative with a phosphonate ester in the presence of a suitable base. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of dibenzyl 5-imino-2-methyl-4-oxo-1-pyrazolidinylphosphonate may involve large-scale batch or continuous processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bis(phenylmethoxy)phosphoryl-3-imino-1-methylpyrazolidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

2-Bis(phenylmethoxy)phosphoryl-3-imino-1-methylpyrazolidin-4-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of dibenzyl 5-imino-2-methyl-4-oxo-1-pyrazolidinylphosphonate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The phosphonate group plays a crucial role in these interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its unique combination of a pyrazolidinyl ring and a phosphonate group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C18H20N3O4P

Molecular Weight

373.3g/mol

IUPAC Name

2-bis(phenylmethoxy)phosphoryl-3-imino-1-methylpyrazolidin-4-one

InChI

InChI=1S/C18H20N3O4P/c1-20-12-17(22)18(19)21(20)26(23,24-13-15-8-4-2-5-9-15)25-14-16-10-6-3-7-11-16/h2-11,19H,12-14H2,1H3

InChI Key

SBYNZLHAEVJODY-UHFFFAOYSA-N

SMILES

CN1CC(=O)C(=N)N1P(=O)(OCC2=CC=CC=C2)OCC3=CC=CC=C3

Canonical SMILES

CN1CC(=O)C(=N)N1P(=O)(OCC2=CC=CC=C2)OCC3=CC=CC=C3

Origin of Product

United States

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